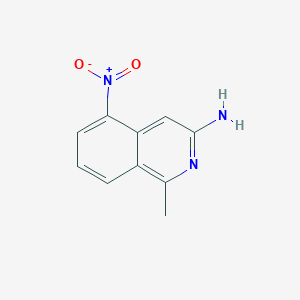

1-Methyl-5-nitroisoquinolin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O2 |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

1-methyl-5-nitroisoquinolin-3-amine |

InChI |

InChI=1S/C10H9N3O2/c1-6-7-3-2-4-9(13(14)15)8(7)5-10(11)12-6/h2-5H,1H3,(H2,11,12) |

InChI Key |

LVCBRUSDYUQAED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC(=N1)N)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity, Reaction Mechanisms, and Transformation Chemistry of 1 Methyl 5 Nitroisoquinolin 3 Amine

Chemical Reactivity Profile of the Nitro Group at Position 5

The nitro group at the C5 position is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the isoquinoline (B145761) ring system.

Reduction Pathways of the Nitro Moiety to Amino and Other Nitrogenous Functional Groups

The nitro group of 1-methyl-5-nitroisoquinolin-3-amine is readily reducible to an amino group, a transformation that is a cornerstone in the synthesis of various derivatives. evitachem.com This reduction can be achieved through several established methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation typically employs catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) in the presence of hydrogen gas. evitachem.comwikipedia.org Another effective method involves the use of iron metal in an acidic medium, such as acetic acid. wikipedia.orgyoutube.com Stannous chloride (tin(II) chloride) in an acidic solution is also a common and effective reagent for this transformation. youtube.comnih.gov The resulting 1-methylisoquinoline-3,5-diamine is a key intermediate for further functionalization.

Beyond complete reduction to the amine, partial reduction to other nitrogenous functional groups is also possible under controlled conditions. For instance, the use of specific reducing agents can lead to the formation of hydroxylamines or oximes. wikipedia.org The choice of reagent and reaction conditions allows for the selective synthesis of different nitrogen-containing derivatives.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent | Product | Reference |

|---|---|---|

| Palladium on carbon (Pd/C), H₂ | Amine | evitachem.comwikipedia.org |

| Platinum(IV) oxide (PtO₂), H₂ | Amine | wikipedia.org |

| Iron (Fe), Acetic Acid | Amine | wikipedia.org |

| Stannous chloride (SnCl₂) | Amine | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions Directed by the Nitro Group

The potent electron-withdrawing nature of the nitro group at C5 activates the isoquinoline ring towards nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, this activation facilitates the substitution of hydrogen atoms on the aromatic ring, a reaction known as Vicarious Nucleophilic Substitution (VNS). nih.gov

The nitro group stabilizes the negatively charged intermediate, the Meisenheimer complex, which is formed upon nucleophilic attack. nih.govlibretexts.org This stabilization is crucial for the reaction to proceed. The regiochemistry of the substitution is influenced by the nature of the nucleophile and the reaction conditions. For instance, amination reactions on nitroquinoline derivatives have been shown to occur, leading to the introduction of new amino functionalities. nih.gov It is important to note that SNAr reactions can sometimes compete with the substitution of the nitro group itself, although the former is often kinetically favored. nih.gov

Effects of the Nitro Group on Aromatic Ring Electron Density and Reactivity

The nitro group significantly depletes electron density from the aromatic ring system of the isoquinoline, particularly at the ortho and para positions. This electron deficiency renders the ring more susceptible to attack by nucleophiles, as discussed in the context of SNAr reactions. nih.govlibretexts.org Conversely, the deactivating effect of the nitro group makes the ring less reactive towards electrophilic aromatic substitution. evitachem.com While electrophilic substitution is still possible, it would require harsher conditions and would likely be directed to positions not strongly deactivated by the nitro group.

Chemical Transformations of the Amino Group at Position 3

The primary amino group at the C3 position is a versatile functional handle, allowing for a wide range of chemical modifications to produce a diverse library of derivatives.

Derivatization of the Amino Functionality (e.g., Acylation, Alkylation, Sulfonylation)

The amino group of this compound can readily undergo common derivatization reactions.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. This is a standard method for protecting the amino group or for introducing specific acyl moieties to modulate the compound's properties.

Alkylation: The amino group can be alkylated using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salts). msu.edu

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base yields sulfonamides. msu.edu This reaction, known as the Hinsberg test, can also be used to characterize the primary nature of the amino group. msu.edu The resulting sulfonamides are often stable and crystalline compounds. researchgate.net

Table 2: Derivatization Reactions of the Amino Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | Amide |

| Alkylation | Methyl iodide | Alkylated amine |

Cyclization Reactions Involving the Amino Group

The amino group at C3, often in concert with a substituent at C4 or after modification, can participate in cyclization reactions to form fused heterocyclic systems. While specific examples for this compound are not extensively documented in the provided search results, the general reactivity pattern of 3-aminoisoquinolines suggests this possibility. For instance, reactions that introduce a reactive functional group on the amino nitrogen or at the adjacent C4 position can lead to intramolecular cyclization, forming novel polycyclic aromatic compounds. researchgate.net The synthesis of various fused isoquinoline systems often relies on the reactivity of the amino group. researchgate.netorganic-chemistry.orgacs.org

Reactivity of the Methyl Group at Position 1

The methyl group at the C1 position of the isoquinoline ring is activated by the adjacent nitrogen atom, making it susceptible to a variety of chemical transformations. This reactivity is a hallmark of 1-methylisoquinolines and serves as a key handle for further functionalization.

Alpha-Substitution Reactions at the Methyl Group

The protons of the C1-methyl group exhibit enhanced acidity due to the electron-withdrawing nature of the isoquinoline ring system. This facilitates their removal by a base to form a carbanion, which can then react with various electrophiles in alpha-substitution reactions. While specific studies on this compound are not extensively documented, the reactivity of the methyl group in related 1-methylisoquinoline (B155361) systems provides valuable insights.

One notable example is the Mannich reaction , a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. The activated methyl group of 1-methylisoquinoline derivatives can participate as the active hydrogen component, leading to the formation of β-amino carbonyl compounds. In the case of this compound, a potential Mannich reaction could proceed as follows:

| Reactants | Reagent | Product |

| This compound | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | 3-Amino-1-(2-(dimethylamino)ethyl)-5-nitroisoquinoline |

Another significant alpha-substitution reaction is the reaction with hydrazonoyl halides . In the presence of a base, 1-methylisoquinoline can react with hydrazonoyl halides to form triazoloisoquinoline derivatives. scirp.org This reaction proceeds via the formation of a nitrilimine intermediate from the hydrazonoyl halide, which then undergoes a [3+2] cycloaddition with the C1-methylene carbanion of the isoquinoline.

Oxidative Transformations of the Methyl Group

The activated methyl group at the C1 position is also prone to oxidation. The choice of oxidizing agent and reaction conditions can lead to the formation of either the corresponding aldehyde or carboxylic acid.

Selenium dioxide (SeO₂) is a common reagent for the oxidation of methyl groups on heterocyclic rings. For 1-methylisoquinolines, oxidation with selenium dioxide typically yields the corresponding isoquinoline-1-carbaldehyde. thieme-connect.de It is anticipated that this compound would undergo a similar transformation to yield 3-amino-5-nitroisoquinoline-1-carbaldehyde.

| Starting Material | Oxidizing Agent | Major Product |

| This compound | Selenium dioxide (SeO₂) | 3-Amino-5-nitroisoquinoline-1-carbaldehyde |

| This compound | Potassium permanganate (B83412) (KMnO₄) | 3-Amino-5-nitroisoquinoline-1-carboxylic acid |

Stronger oxidizing agents, such as potassium permanganate (KMnO₄) , can oxidize the methyl group directly to a carboxylic acid. This transformation provides a route to 3-amino-5-nitroisoquinoline-1-carboxylic acid, a potentially valuable intermediate for further synthetic modifications.

Mechanistic Investigations of Key Chemical Reactions

A detailed understanding of the reaction mechanisms is fundamental to controlling the outcome of chemical transformations involving this compound. While specific mechanistic studies on this compound are scarce, general mechanistic principles of isoquinoline chemistry can be applied.

Experimental Elucidation of Reaction Intermediates and Transition States

The experimental identification of reaction intermediates and the characterization of transition states provide direct evidence for a proposed reaction mechanism. Techniques such as low-temperature NMR spectroscopy, in-situ IR spectroscopy, and trapping experiments are often employed for this purpose. For instance, in the context of alpha-substitution reactions of the methyl group, the formation of the corresponding carbanion intermediate could potentially be observed or trapped.

In electrophilic aromatic substitution reactions, the formation of the sigma complex (Wheland intermediate) is a key step. Spectroscopic or computational methods could be used to investigate the relative stabilities of the different possible sigma complexes to predict the regioselectivity of the reaction.

Kinetic Studies and Mechanistic Pathways Analysis

Kinetic studies, which measure the rate of a reaction and its dependence on the concentration of reactants and catalysts, can provide valuable insights into the reaction mechanism. For example, determining the rate law for a reaction can help to identify the rate-determining step.

For the reactions of this compound, kinetic studies could be used to:

Quantify the reactivity of the C1-methyl group towards various electrophiles.

Determine the relative rates of reaction at different positions on the aromatic ring in electrophilic substitution reactions.

Investigate the influence of the solvent and catalyst on the reaction rate and mechanism.

By combining the results of experimental and kinetic studies, a comprehensive picture of the mechanistic pathways for the key reactions of this compound can be developed, enabling the rational design of synthetic routes to new and valuable derivatives.

Derivatization Strategies and Functional Group Interconversions

Systematic Modification of the Amino Group

The primary amino group in 1-methyl-5-nitroisoquinolin-3-amine is a potent nucleophile, making it a prime target for a variety of chemical transformations. These modifications can be used to introduce new functionalities, alter the electronic properties of the molecule, and build more complex molecular architectures.

The nucleophilic character of the 3-amino group facilitates its acylation to form amides, and its reaction with isocyanates and isothiocyanates to yield ureas and thioureas, respectively. These transformations are fundamental in drug discovery, as these functional groups can participate in crucial hydrogen bonding interactions with biological targets. nih.govnih.govkent.ac.uk

Amide Synthesis: The reaction of this compound with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), affords the corresponding N-(1-methyl-5-nitroisoquinolin-3-yl)amides. Alternatively, direct coupling with carboxylic acids can be achieved using peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). masterorganicchemistry.com These methods provide a pathway to a vast library of amide derivatives. nih.gov

Urea and Thiourea Synthesis: Unsymmetrical ureas are readily synthesized by treating the parent amine with an appropriate isocyanate. nih.govorganic-chemistry.org The reaction is generally high-yielding and proceeds under mild conditions. Similarly, thioureas are formed through the reaction of the amino group with isothiocyanates. organic-chemistry.orgbeilstein-journals.org These reactions significantly expand the structural diversity achievable from the starting amine.

Table 1: Examples of Amide, Urea, and Thiourea Synthesis from this compound This table presents plausible products from established synthetic routes. Specific experimental data for these reactions on this compound is not extensively documented.

| Reactant | Product Class | Product Name |

|---|---|---|

| Acetyl chloride | Amide | N-(1-Methyl-5-nitroisoquinolin-3-yl)acetamide |

| Benzoyl chloride | Amide | N-(1-Methyl-5-nitroisoquinolin-3-yl)benzamide |

| Phenyl isocyanate | Urea | 1-(1-Methyl-5-nitroisoquinolin-3-yl)-3-phenylurea |

| Methyl isocyanate | Urea | 1-Methyl-3-(1-methyl-5-nitroisoquinolin-3-yl)urea |

| Phenyl isothiocyanate | Thiourea | 1-(1-Methyl-5-nitroisoquinolin-3-yl)-3-phenylthiourea |

The condensation of the primary amino group of this compound with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. masterorganicchemistry.comwikipedia.org This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. libretexts.orglumenlearning.com The reaction is reversible and the pH must be carefully controlled to achieve optimal results. lumenlearning.com

Similarly, reaction with hydrazine (B178648) or its derivatives yields hydrazones. wikipedia.orgnih.gov These reactions are crucial for creating new C-N linkages and for the synthesis of compounds with diverse biological activities. researchgate.net

Table 2: Examples of Imine and Hydrazone Formation This table illustrates potential products from the condensation of this compound with various carbonyl compounds.

| Carbonyl Compound | Product Class | Product Name |

|---|---|---|

| Benzaldehyde (B42025) | Imine (Schiff Base) | (E)-N-Benzylidene-1-methyl-5-nitroisoquinolin-3-amine |

| Acetone | Imine (Schiff Base) | (E)-N-(Propan-2-ylidene)-1-methyl-5-nitroisoquinolin-3-amine |

| Salicylaldehyde | Imine (Schiff Base) | 2-(((1-Methyl-5-nitroisoquinolin-3-yl)imino)methyl)phenol |

The 3-amino group can act as a key building block for the construction of new heterocyclic rings fused to the isoquinoline (B145761) core. By reacting with bifunctional electrophiles, the amino group can participate in cyclization reactions to form a variety of five- or six-membered heterocycles. For instance, reaction with β-ketoesters could lead to the formation of pyrimidinone rings, while reaction with diketones could yield pyrrole (B145914) or diazepine (B8756704) derivatives, depending on the reagent and reaction conditions. These annulation strategies are powerful tools for generating novel, complex heterocyclic systems.

Transformations of the Nitro Group

The nitro group at the 5-position is a strong electron-withdrawing group that significantly influences the reactivity of the isoquinoline ring. It is also a versatile functional group that can be converted into several other important functionalities, most notably through reduction.

The reduction of the nitro group can be controlled to yield different products depending on the reducing agent and reaction conditions. unimi.it

Reduction to Amine: Complete reduction of the nitro group to a primary amine (isoquinoline-3,5-diamine derivative) can be achieved using various methods, such as catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride in hydrochloric acid or sodium borohydride (B1222165) in the presence of a catalyst. evitachem.comjsynthchem.com

Partial Reduction: More controlled reduction can yield intermediate oxidation states. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can lead to the formation of the corresponding hydroxylamine. The conversion of a nitro group to a nitroso group has also been reported in related nitroquinoline systems. nih.gov The selective reduction to hydrazines is less common but can be achieved under specific conditions. These partially reduced intermediates are themselves valuable for further synthetic elaborations.

Table 3: Reduction Products of the Nitro Group This table outlines the products obtainable from the selective reduction of the 5-nitro group.

| Product | Key Reagents/Conditions |

|---|---|

| 1-Methylisoquinoline-3,5-diamine | H₂, Pd/C; or SnCl₂, HCl |

| N-(3-Amino-1-methylisoquinolin-5-yl)hydroxylamine | Zn, NH₄Cl |

While direct conversion of a nitro group to a halogen is not a standard transformation, a common and effective indirect route involves the reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction. The resulting 1-methylisoquinoline-3,5-diamine can be selectively diazotized at the 5-position under controlled conditions. The resulting diazonium salt is a versatile intermediate that can be converted to a variety of functional groups, including halogens.

For example, treatment of the diazonium salt with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) would yield the corresponding 5-chloro- or 5-bromo-1-methylisoquinolin-3-amine. Reaction with potassium iodide (KI) would introduce iodine at the 5-position. This two-step sequence (reduction followed by diazotization and substitution) provides reliable access to halogenated derivatives.

Elaboration of the Methyl Group

The methyl group at the C1 position of the isoquinoline ring serves as a handle for various chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon chain.

Side-Chain Functionalization Reactions

The C1-methyl group on the isoquinoline ring is activated due to its position adjacent to the ring nitrogen, making its protons acidic. This acidity facilitates condensation reactions. A primary example is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, where the methyl group can react with aromatic aldehydes, such as benzaldehyde, in the presence of a base. libretexts.orgorganicchemistrydata.org This reaction proceeds through the formation of an enolate-like intermediate which then attacks the carbonyl carbon of the aldehyde. The initial β-hydroxy adduct readily undergoes dehydration, often with heating, to yield a stable α,β-unsaturated product, effectively creating a styryl-like substituent at the C1 position. libretexts.orglibretexts.org The general mechanism involves the formation of a new carbon-carbon double bond in conjugation with the aromatic system. libretexts.org

Functionalization of the Isoquinoline Core

The isoquinoline nucleus itself presents multiple sites for functionalization. The regioselectivity of these reactions is governed by the electronic properties of the existing substituents: the activating amino and methyl groups, and the deactivating nitro group.

Electrophilic Substitution at Activated Positions

Electrophilic aromatic substitution (EAS) introduces new substituents onto the aromatic rings. chemistrytalk.org The outcome of such reactions on this compound is dictated by the combined directing effects of the substituents. chemistrytalk.orgunizin.org

Amino Group (-NH₂ at C3): This is a strongly activating, ortho-, para-director. It directs incoming electrophiles to the C4 position (ortho) and the C7 position (para). organicchemistrytutor.com

Nitro Group (-NO₂ at C5): This is a strongly deactivating, meta-director. organicchemistrytutor.comyoutube.com It directs incoming electrophiles to the C4, C6, and C8 positions.

Methyl Group (-CH₃ at C1): This is a weakly activating, ortho-, para-director. It directs towards the C8 (ortho) and C6 (para) positions.

Considering these effects, the C4 position is the most likely site for electrophilic attack. It is strongly activated by the ortho-amino group and is simultaneously a meta-position relative to the deactivating nitro group, which is a favorable arrangement. askfilo.com Therefore, reactions like halogenation or nitration would be expected to yield the 4-substituted derivative.

| Position | Influence of -NH₂ (C3) | Influence of -NO₂ (C5) | Influence of -CH₃ (C1) | Overall Predicted Reactivity |

|---|---|---|---|---|

| C4 | Ortho (Strongly Activating) | Meta (Deactivating) | - | Most Favored |

| C6 | - | Meta (Deactivating) | Para (Weakly Activating) | Possible |

| C7 | Para (Strongly Activating) | Ortho (Deactivating) | - | Less Favored |

| C8 | - | Meta (Deactivating) | Ortho (Weakly Activating) | Possible |

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization, where a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho-position. wikipedia.orgorganic-chemistry.org In the case of this compound, the primary amine group at C3 could potentially act as a DMG. wikipedia.orgscribd.com The heteroatom of the amino group can coordinate with the lithium reagent, increasing the kinetic acidity of the C4 proton. uwindsor.cabaranlab.org Treatment with a strong base like n-butyllithium would lead to selective lithiation at the C4 position. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles (e.g., aldehydes, alkyl halides, CO₂) to introduce a new substituent specifically at the C4 position. wikipedia.orgorganic-chemistry.org

Cross-Coupling Reactions (e.g., Suzuki, Stille, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds. nih.govacsgcipr.org These reactions typically require a halide or triflate on the isoquinoline core as a coupling partner. Assuming the synthesis of a precursor like 4-bromo-1-methyl-5-nitroisoquinolin-3-amine, a range of transformations becomes accessible.

Suzuki-Miyaura Coupling: This reaction would couple the 4-halo-isoquinoline derivative with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base. libretexts.orgproprogressio.hunih.gov This would allow for the introduction of various aryl or vinyl substituents at the C4 position. The general mechanism involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product. libretexts.org

Stille Coupling: The Stille reaction couples the 4-halo-isoquinoline with an organostannane reagent. wikipedia.orgwiley-vch.de This method is known for its tolerance of a wide variety of functional groups. wikipedia.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Buchwald-Hartwig Amination: This reaction is used to form C-N bonds. libretexts.orgorganic-chemistry.org Starting from a 4-halo-isoquinoline, this reaction could be used to introduce a new amino group at the C4 position by coupling with a primary or secondary amine. acsgcipr.org The reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands and requires a base. libretexts.orgnumberanalytics.com Interestingly, recent advancements have shown that the nitro group itself can be used as a leaving group in Buchwald-Hartwig nih.gov and Suzuki-Miyaura couplings, presenting a novel strategy for functionalization directly at the C5 position. organic-chemistry.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ or Ar-B(OR)₂ | C-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Stille Coupling | Ar-Sn(Alkyl)₃ | C-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Ligand |

| Buchwald-Hartwig Amination | R₂NH | C-N | Pd(0) or Pd(II) catalyst, Phosphine ligand, Base (e.g., NaOtBu) |

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. However, specific NMR data for 1-Methyl-5-nitroisoquinolin-3-amine is not available in the public domain.

Comprehensive 1D NMR (¹H, ¹³C, DEPT) Analysis

No peer-reviewed studies presenting ¹H, ¹³C, or DEPT (Distortionless Enhancement by Polarization Transfer) NMR spectra for this compound could be located. Such data would be crucial for assigning the specific chemical shifts and multiplicities of the protons and carbons within the molecule, providing fundamental information about its electronic environment and connectivity.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Similarly, no published 2D NMR data (COSY, HSQC, HMBC, NOESY) for this compound are available. These advanced techniques are essential for unambiguously establishing the connectivity of atoms and the spatial relationships between them.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

While the molecular formula is stated as C₁₀H₉N₃O₂, no published high-resolution mass spectrometry (HRMS) data could be found to experimentally confirm this. bohrium.com HRMS is critical for determining the exact mass of a molecule, which in turn confirms its elemental composition with high accuracy.

Infrared (IR) Spectroscopy for Functional Group Presence and Hydrogen Bonding Analysis

Detailed experimental IR spectra for this compound are not present in the surveyed scientific literature. An IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretches of the methyl and aromatic groups, and strong absorptions for the symmetric and asymmetric stretches of the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹). oregonstate.educhemicalbook.com The precise positions of these bands could also offer insights into potential intramolecular hydrogen bonding between the amine and nitro groups or with the isoquinoline (B145761) nitrogen.

Spectroscopic Characterization of Conformational Isomers and Tautomeric Forms

The potential for tautomerism exists in 3-aminoisoquinolines, where an equilibrium between the amino and an imino form can occur. researchgate.net The presence of the methyl group at the 1-position and the nitro group at the 5-position could influence this equilibrium. However, without experimental spectroscopic data (such as variable-temperature NMR), any discussion of the predominant tautomeric form or the presence of conformational isomers for this compound remains speculative. Studies on related systems suggest that the tautomeric equilibrium can be influenced by substituents and the solvent. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modeling the behavior of 1-Methyl-5-nitroisoquinolin-3-amine at the atomic level. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

Density Functional Theory (DFT) Optimizations

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G(d,p) Level)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C-NO₂ | 1.48 |

| N-O (in NO₂) | 1.23 | |

| C-NH₂ | 1.37 | |

| C-CH₃ | 1.51 | |

| C=N (ring) | 1.34 | |

| Bond Angle (°) | O-N-O (in NO₂) | 124.5 |

| C-C-NO₂ | 119.0 | |

| C-C-NH₂ | 121.0 | |

| Dihedral Angle (°) | C-C-N-O (NO₂ group) | ~0 (near planar) |

Note: This data is hypothetical and representative of typical values obtained for similar molecular fragments in DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich isoquinoline (B145761) ring and the amino group, which are the principal sites for electrophilic attack. Conversely, the LUMO is anticipated to be concentrated around the electron-withdrawing nitro group, making this the most likely site for nucleophilic attack. researchgate.net The analysis of these orbitals provides a map of the molecule's reactive sites. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy (EHOMO) | -6.52 |

| LUMO Energy (ELUMO) | -2.89 |

| HOMO-LUMO Gap (ΔE) | 3.63 |

Note: This data is hypothetical, based on typical values for nitroaromatic heterocyclic compounds from DFT calculations. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.org This method provides valuable information about charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions. researchgate.net By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the stability arising from electron delocalization, also known as hyperconjugation.

In this compound, significant donor-acceptor interactions are expected. For example, the lone pair on the amino nitrogen (a donor) can delocalize into the antibonding π* orbitals of the aromatic ring (an acceptor). Similarly, delocalization from the π orbitals of the ring into the antibonding π* orbitals of the nitro group contributes to the molecule's electronic structure. The stabilization energy (E(2)) associated with these interactions indicates their importance. acs.org

Table 3: Hypothetical NBO Analysis - Major Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (N of NH₂) | π* (Aromatic Ring) | 25.4 |

| π (Aromatic Ring) | π* (NO₂) | 15.8 |

| LP (O of NO₂) | σ* (N-C of ring) | 5.2 |

Note: This data is hypothetical and illustrates the types of interactions and stabilization energies commonly observed in similar molecules. acs.org

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, projected onto its electron density surface. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. Different colors on the MEP map indicate different potential values: red typically signifies regions of most negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of most positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the oxygen atoms of the electron-withdrawing nitro group, making it a prime site for electrophilic interactions. researchgate.net The area around the amino group's nitrogen would also exhibit negative potential, though likely less intense than the nitro group. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group and the aromatic ring, indicating sites susceptible to nucleophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which is essential for structure elucidation and verification.

DFT calculations are widely used to compute infrared (IR) frequencies corresponding to the vibrational modes of the molecule. researchgate.net For this compound, this would allow for the assignment of characteristic peaks in an experimental IR spectrum, such as the symmetric and asymmetric stretches of the NO₂ group, the N-H stretches of the amine, C-H stretches of the methyl group and aromatic ring, and C=N and C=C stretches within the isoquinoline core. scialert.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.govresearchgate.net These calculations provide theoretical chemical shifts that, when compared with experimental data, can confirm the assigned structure. The predicted shifts are sensitive to the electronic environment of each nucleus, reflecting the effects of the nitro, amino, and methyl substituents on the aromatic system. uncw.edu

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~2.5 | ~20 |

| NH₂ | ~5.0-6.0 (broad) | - |

| Aromatic CH | ~7.0-8.5 | ~110-140 |

| C-NH₂ | - | ~155 |

| C-NO₂ | - | ~148 |

| C-CH₃ | - | ~130 |

Note: These are estimated chemical shift ranges based on calculations for analogous structures like methylquinolines and nitroanilines. rsc.org

Table 5: Predicted Key IR Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| Asymmetric Stretch | NO₂ | ~1530-1560 |

| Symmetric Stretch | NO₂ | ~1345-1365 |

| Symmetric Stretch | NH₂ | ~3400-3500 |

| Scissoring | NH₂ | ~1600-1650 |

| C-H Stretch | CH₃ | ~2950-3000 |

| C=N/C=C Stretch | Aromatic Ring | ~1450-1600 |

Note: These frequencies are hypothetical and based on typical ranges for the respective functional groups found in computational studies of similar organic molecules. researchgate.netscialert.net

Computational Mechanistic Investigations

Beyond static properties, computational chemistry can be employed to explore the reaction mechanisms involving this compound. By mapping the potential energy surface for a proposed reaction, researchers can identify transition states, intermediates, and the associated activation energies. This provides a detailed, step-by-step understanding of how a reaction proceeds.

For this molecule, potential mechanistic studies could include the investigation of electrophilic aromatic substitution reactions on the isoquinoline ring, probing how the existing substituents direct incoming electrophiles. Another area of interest could be the computational modeling of the reduction of the nitro group to an amine, a common transformation for nitroaromatic compounds. Such studies would typically use DFT methods to calculate the energies of reactants, products, and all transition states along the reaction coordinate, thereby elucidating the most favorable reaction pathway. youtube.com

Reaction Pathway Mapping and Transition State Characterization

To understand how this compound participates in chemical reactions, computational chemists would map out the potential energy surface (PES) for a given transformation. This involves identifying the most energetically favorable route from reactants to products. Key to this process is the characterization of transition states (TS), which are the energy maxima along the minimum energy pathway.

Techniques such as Density Functional Theory (DFT) and ab initio methods are standard for these calculations. For instance, in a hypothetical reaction involving nucleophilic substitution at the isoquinoline core, these methods would be used to locate the geometry of the transition state and confirm it by frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Calculation of Activation Energies and Reaction Rates

Once a transition state is identified and characterized, the activation energy (Ea) of the reaction can be calculated. This is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction.

The activation energy is a critical parameter in the Arrhenius equation, which can be used to estimate the reaction rate constant (k). Theoretical calculations can provide valuable insights into how structural modifications to this compound, such as altering the substituent groups, might influence the reaction kinetics.

| Hypothetical Reaction Parameter | Calculated Value | Method |

| Activation Energy (Ea) | Data not available | DFT/ab initio |

| Reaction Rate Constant (k) | Data not available | Transition State Theory |

Table 1: Hypothetical Reaction Parameters for this compound. The values in this table are placeholders and would be populated by specific computational studies.

Solvation Models and Solvent Effects on Reactivity and Conformational Preferences

The surrounding solvent can significantly impact a molecule's behavior. Computational solvation models are used to simulate these effects. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with specific dielectric properties.

For this compound, these models could predict how its reactivity and conformational preferences change in different solvents. For example, a polar solvent might stabilize a polar transition state, thereby accelerating a reaction. Similarly, the preferred three-dimensional shape (conformation) of the molecule could shift in response to solvent interactions, which in turn can affect its reactivity.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum mechanics calculations are excellent for understanding static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular vibrations, rotations, and conformational changes.

Advanced Research Applications and Future Perspectives

Utilization as Chemical Building Blocks in Complex Organic Synthesis

The strategic placement of reactive functional groups—an amine and a nitro group—on the 1-methylisoquinoline (B155361) core suggests its significant potential as a chemical building block. In principle, the amine group can readily participate in a wide array of chemical transformations, including amide bond formation, alkylation, and arylation reactions, allowing for the construction of more complex molecular architectures.

The nitro group, a strong electron-withdrawing moiety, activates the aromatic ring system, potentially influencing the regioselectivity of subsequent reactions. Furthermore, the nitro group itself is a versatile functional handle that can be reduced to an amino group, opening up another dimension for derivatization. This dual functionality makes 1-Methyl-5-nitroisoquinolin-3-amine a potentially valuable precursor for the synthesis of diverse heterocyclic compounds. For instance, the general reactivity of 1-methylisoquinoline has been exploited in the synthesis of pyrazolyl triazoloisoquinoline and thiadiazolyl isoquinoline (B145761) derivatives, showcasing the synthetic utility of the core structure. nih.gov While specific examples utilizing this compound in the synthesis of complex natural products or pharmaceutical agents are not readily found in the current literature, its structural motifs are present in compounds explored for various therapeutic applications.

Application in Mechanistic Chemical Biology Studies

The intersection of chemistry and biology offers a fertile ground for the application of novel chemical entities like this compound. Its potential in this arena is multifaceted, spanning from the exploration of molecular interactions to the development of tools for dissecting biological pathways.

Exploration of Molecular Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

The planar aromatic structure of the isoquinoline ring system is a common feature in molecules that interact with DNA and RNA, often through intercalation between base pairs. drugdiscoverytrends.comorganic-chemistry.orgresearchgate.net Nitroaromatic compounds, in particular, have been investigated as potential DNA intercalators. drugdiscoverytrends.com The presence of the nitro group in this compound could facilitate such interactions, potentially leading to applications as anticancer or antimicrobial agents.

Furthermore, the amino and methyl groups could engage in specific hydrogen bonding and hydrophobic interactions within the binding pockets of proteins. The broader class of aminoisoquinolines has been explored as inhibitors of various protein kinases, which are crucial targets in cancer therapy. chemscene.com These inhibitors often function by competing with ATP for binding to the kinase domain, a process driven by specific interactions with the protein. While direct studies on the binding of this compound to these macromolecules are currently lacking, its structural components suggest that such interactions are a plausible and intriguing area for future research.

Development as Chemical Probes for Elucidating Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems. The inherent reactivity and potential biological activity of this compound make it a candidate for development into such a tool. By modifying its structure to incorporate reporter tags (e.g., fluorescent dyes or affinity labels), it could be used to identify and characterize its cellular targets, thereby elucidating its mechanism of action and potentially uncovering new biological pathways. The synthesis of functionalized isoquinolines is a well-established field, providing a roadmap for the chemical modifications necessary to transform this compound into a bespoke chemical probe. nih.gov

Structure-Activity Relationship Studies Focused on Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering the structure of a compound to understand how these changes affect its biological activity. The multiple functional groups on this compound provide ample opportunities for such investigations.

For example, the concept of bioisosterism , where one functional group is replaced by another with similar physical or chemical properties, could be applied. The nitro group could be replaced with other electron-withdrawing groups to probe the importance of its electronic properties versus its size and shape. Similarly, the amine and methyl groups could be modified to explore the steric and electronic requirements for optimal biological activity. Such studies would be invaluable in understanding the mechanistic basis of this compound's potential therapeutic effects and in designing more potent and selective derivatives.

Integration into Materials Science Research

The application of organic molecules in materials science is a rapidly growing field, with a demand for novel compounds possessing unique optical, electronic, or self-assembly properties.

Investigation in Novel Polymer and Coating Development

The amine functionality of this compound makes it a suitable monomer for the synthesis of novel polymers. It could potentially be incorporated into polyamides, polyimides, or other polymer backbones through condensation polymerization. The rigid isoquinoline core could impart desirable thermal and mechanical properties to the resulting polymers. While the synthesis of functionalized polymers from amino acids is a well-explored area, the use of more complex amino-heterocycles like this compound remains a niche but promising avenue. The nitro group could also be leveraged to tune the electronic properties of the polymer, potentially leading to applications in organic electronics or as functional coatings. However, specific research on the integration of this particular compound into polymeric materials has yet to be reported.

Potential as Components in Functional Materials

The inherent electronic properties of the nitroisoquinoline core suggest a promising future for this compound and its derivatives as building blocks for novel functional materials. The electron-withdrawing nature of the nitro group in compounds like 4-nitroisoquinoline (B1589690) has been shown to enhance charge transport properties, making them suitable for applications in organic semiconductors. chem960.com This is a field of growing importance with the rise of flexible electronics and wearable technology. chem960.com

Furthermore, the isoquinoline framework is a known fluorosensor in material chemistry. nih.gov The specific substitution pattern of this compound, with its combination of electron-donating (amine) and electron-withdrawing (nitro) groups, could lead to interesting photophysical properties, such as solvatochromism or aggregation-induced emission. These characteristics are highly sought after for the development of chemical sensors, bio-imaging agents, and organic light-emitting diodes (OLEDs).

Future research could focus on the synthesis of polymers or coordination complexes incorporating the this compound unit. chem960.com The amino group provides a convenient handle for polymerization or for coordination to metal centers, potentially leading to materials with unique optical, electronic, or catalytic properties.

Table 1: Potential Functional Material Applications for this compound Derivatives

| Application Area | Rationale | Potential Derivative |

| Organic Semiconductors | The electron-withdrawing nitro group can improve charge transport properties. chem960.com | Polymers with repeating this compound units. |

| Fluorosensors | The isoquinoline core is a known fluorophore. nih.govresearchgate.net | Derivatives with tailored substituents to modulate fluorescence in response to specific analytes. |

| Advanced Dyes | Nitroaromatic compounds are used in the production of dyes. | Functionalized derivatives for use in high-performance pigments. |

| Optoelectronics | Potential for unique photophysical properties due to the donor-acceptor structure. | Metal-organic frameworks (MOFs) incorporating the compound as a ligand. chem960.com |

Inspiration for the Development of New Synthetic Methodologies

While the synthesis of this compound can be achieved through established methods like nucleophilic substitution and amidation reactions on a 5-nitroisoquinoline (B18046) precursor, its unique structure can inspire the development of more sophisticated and efficient synthetic strategies. evitachem.com The field of organic synthesis is continually seeking to create complex molecules with high precision and atom economy.

Modern synthetic approaches for constructing diverse isoquinoline frameworks include:

Transition metal-mediated cross-coupling reactions: These allow for the introduction of a wide range of substituents at various positions of the isoquinoline ring. nih.gov

Visible-light-driven organophotoredox catalysis: This emerging field offers green and mild conditions for the synthesis and functionalization of heterocyclic compounds. nih.gov

Multi-component cascade reactions: These elegant strategies allow for the rapid assembly of complex molecular architectures from simple starting materials in a single pot. nih.gov

The challenge of selectively synthesizing this compound or its derivatives in a highly efficient manner could drive innovation in these areas. For example, developing a one-pot, multi-component reaction that simultaneously installs the methyl, nitro, and amino groups onto the isoquinoline core would represent a significant advancement in synthetic methodology. nih.gov Furthermore, exploring enzymatic or chemoenzymatic routes could offer highly selective and environmentally benign alternatives to traditional synthetic methods.

Identification of Unexplored Reactivity Patterns for Further Academic Inquiry

The reactivity of the isoquinoline ring is a complex interplay of the electron-withdrawing character of the ring nitrogen and the influence of its substituents. The electrophilic reactivity of unsubstituted isoquinoline has been determined to follow the positional order of 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org However, the presence of a strongly electron-withdrawing nitro group at the 5-position and an electron-donating amino group at the 3-position in this compound creates a unique electronic landscape that likely deviates significantly from the parent heterocycle.

This push-pull electronic arrangement warrants a detailed investigation into its reactivity. Key areas for academic inquiry include:

Electrophilic Aromatic Substitution: Mapping the regioselectivity of electrophilic substitution reactions (e.g., halogenation, nitration, acylation) on the this compound ring system would provide valuable insights into the directing effects of the existing substituents.

Nucleophilic Aromatic Substitution: While the amine group is introduced via nucleophilic substitution, the potential for further substitution reactions on the ring, particularly at positions activated by the nitro group, remains to be explored.

Reduction of the Nitro Group: The reduction of the nitro group to an amine is a well-known transformation. However, the selective reduction of the nitro group in the presence of the isoquinoline nitrogen and the existing amino group could present challenges and opportunities for developing new selective reduction methods.

Reactions of the Amino Group: The reactivity of the 3-amino group, such as in diazotization followed by substitution, could lead to a diverse array of 3-substituted isoquinoline derivatives. harvard.edu

Cycloaddition Reactions: The discovery of unexpected cycloaddition reactions, such as those observed with acrolein, highlights the potential for serendipitous discoveries in exploring the reactivity of complex molecules. nih.gov

Advanced Computational Design and Predictive Modeling for Isoquinoline Derivatives

In recent years, computational chemistry has become an indispensable tool in drug discovery and materials science. researchgate.net Methods such as molecular docking, density functional theory (DFT), and molecular dynamics (MD) simulations are routinely used to predict the biological activity, reactivity, and physical properties of molecules before their synthesis. semanticscholar.org

For this compound, advanced computational modeling could be employed to:

Design novel derivatives with enhanced biological activity: By modeling the interactions of virtual libraries of derivatives with specific biological targets, such as enzymes or receptors, researchers can prioritize the synthesis of compounds with the highest predicted efficacy.

Predict physicochemical properties: Properties such as solubility, lipophilicity, and metabolic stability can be predicted using quantitative structure-property relationship (QSPR) models, aiding in the design of drug-like molecules.

Elucidate reaction mechanisms: Computational studies can provide detailed insights into the transition states and intermediates of chemical reactions, helping to explain observed reactivity patterns and guide the development of new synthetic methods.

Model the properties of functional materials: The electronic and photophysical properties of polymers and other materials derived from this compound can be simulated to predict their performance in various applications.

Table 2: Computational Approaches for the Study of this compound Derivatives

| Computational Method | Application | Predicted Outcome |

| Molecular Docking | Drug Discovery | Binding affinity and mode of interaction with biological targets. semanticscholar.org |

| Density Functional Theory (DFT) | Reactivity and Electronic Properties | Electron density distribution, frontier molecular orbitals, and reaction energetics. |

| Molecular Dynamics (MD) Simulations | Conformational Analysis | Stability of different conformers and their interactions with solvent molecules. |

| Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Predictive Modeling | Biological activity, toxicity, and physicochemical properties of novel derivatives. |

Strategic Directions for Future Interdisciplinary Research Collaborations

To fully realize the scientific and potentially commercial potential of this compound, a collaborative, interdisciplinary approach is essential. The complexity of moving from a single molecule to a functional product necessitates expertise from a wide range of scientific disciplines.

Strategic collaborations should be fostered between:

Synthetic Organic Chemists and Medicinal Chemists: To design and synthesize novel derivatives and to optimize their drug-like properties. rsc.org

Pharmacologists and Biologists: To evaluate the biological activity of new compounds in relevant cellular and animal models and to elucidate their mechanisms of action.

Computational Chemists and Molecular Modelers: To guide the design of new molecules, predict their properties, and provide a deeper understanding of their behavior at the molecular level. semanticscholar.org

Materials Scientists and Physicists: To explore the potential of this compound and its derivatives in the development of new functional materials and to characterize their physical properties.

Such collaborations, often bridging academia and industry, are crucial for translating fundamental research findings into tangible applications that can address unmet needs in medicine and technology. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and a focused, collaborative effort on uniquely substituted derivatives like this compound could lead to significant breakthroughs. researchgate.netrsc.org

Q & A

Q. What synthetic routes are recommended for 1-Methyl-5-nitroisoquinolin-3-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via a multi-step approach. A validated route involves:

- Step 1 : Buchwald–Hartwig cross-coupling of 3-chloro-5-(1-methyl-1H-pyrazol-4-yl)isoquinoline with benzophenone imine under microwave irradiation to introduce an amino group .

- Step 2 : Acidic hydrolysis of the intermediate imine to yield a primary arylamine.

- Step 3 : Regioselective nucleophilic aromatic substitution with 2,6-dichloro-3-nitropyridine using DIEA as a base . Optimization strategies include adjusting microwave irradiation time, catalyst loading (e.g., Pd-based catalysts), and solvent polarity to enhance yields.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1677 cm⁻¹, nitro groups at ~1500–1350 cm⁻¹) .

- NMR (¹H and ¹³C) : Resolves substituent positions (e.g., methyl groups at δ 2.68 ppm, methoxy signals at δ 3.81 ppm) and confirms regioselectivity .

- HRMS : Validates molecular weight (e.g., observed [M+H]⁺ at 429.14423 vs. calculated 429.14058) .

Advanced Research Questions

Q. How can regioselectivity challenges in nucleophilic aromatic substitution be addressed during synthesis?

Regioselectivity is controlled by:

Q. What strategies are effective for evaluating the compound’s stability under varying conditions?

Stability studies should assess:

Q. How can discrepancies in bioactivity data across studies be resolved?

Conflicting results may arise from:

- Impurity profiles : Validate purity via HPLC (>95%) and compare batch-specific activity .

- Assay variability : Standardize cell-based assays (e.g., IC₅₀ determinations) using controls like reference inhibitors .

- Solvent effects : Ensure consistent use of solvents (e.g., DMSO concentration ≤0.1% in in vitro tests) .

Q. What methods are suitable for in silico and in vivo evaluation of biological activity?

- In silico : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins; MD simulations to assess stability of ligand-receptor complexes .

- In vivo : Pharmacokinetic studies in rodent models to measure bioavailability, half-life, and metabolite profiling via LC-MS/MS .

Q. How can isotopic labeling (e.g., deuterium) aid mechanistic studies?

- Kinetic isotope effects (KIE) : Use deuterated analogs (e.g., CH₂ND₃·HCl ) to probe rate-determining steps in reactions.

- Metabolic tracing : Track deuterium-labeled compounds in vivo to study metabolic pathways .

Q. What experimental designs are recommended for assessing pharmacokinetics and toxicity?

- Pharmacokinetics :

- ADME profiling : Oral/intravenous administration in rodents with blood sampling at timed intervals .

- Tissue distribution : Radiolabeled compound tracking via scintillation counting .

- Toxicity :

- Acute toxicity : Single-dose studies with histopathological analysis.

- Genotoxicity : Ames test for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.